Phenyl(pyrrolidin-2-YL)methanol hydrochloride
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Overview
Description
Phenyl(pyrrolidin-2-YL)methanol hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of Phenyl(pyrrolidin-2-YL)methanol hydrochloride typically involves the reaction of pyrrolidine derivatives with phenylmethanol under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the phenylmethanol. The reaction is often carried out in an organic solvent such as acetone or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenyl(pyrrolidin-2-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the pyrrolidine ring can be functionalized with different substituents.
Scientific Research Applications
Phenyl(pyrrolidin-2-YL)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Phenyl(pyrrolidin-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, altering their activity. This binding can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl(pyrrolidin-2-YL)methanol hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in antitumor agents.
Prolinol: Used in the synthesis of various bioactive molecules.
Pyrrolizines: Investigated for their biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H |
InChI Key |
CGQHPZOHYDIWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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